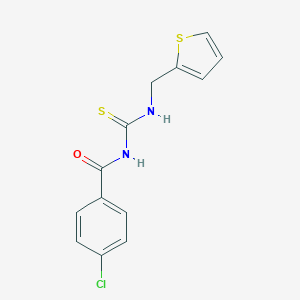![molecular formula C19H17N3O4S2 B250096 N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide, commonly known as BSC, is a synthetic compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. BSC is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学研究应用
BSC has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and diabetes. BSC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BSC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, BSC has been shown to have hypoglycemic effects by increasing insulin sensitivity.
作用机制
The mechanism of action of BSC involves the inhibition of various enzymes such as carbonic anhydrase and metalloproteinases. BSC has also been shown to inhibit the activation of various signaling pathways such as NF-κB and MAPK. Furthermore, BSC has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
BSC has been shown to have various biochemical and physiological effects such as inhibition of angiogenesis, anti-inflammatory effects, and hypoglycemic effects. BSC has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, BSC has been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
BSC has various advantages for lab experiments such as its ease of synthesis and purification. Furthermore, BSC has been extensively studied for its potential use in the treatment of various diseases. However, BSC also has limitations such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are various future directions for the study of BSC such as the development of more efficient synthesis methods and the exploration of its potential use in the treatment of other diseases. Furthermore, the study of the structure-activity relationship of BSC could lead to the development of more potent derivatives. Additionally, the study of the pharmacokinetics and pharmacodynamics of BSC could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, BSC is a synthetic compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. BSC has been synthesized using various methods and has been extensively studied for its potential use in the treatment of various diseases. The mechanism of action of BSC involves the inhibition of various enzymes and signaling pathways. BSC has various advantages for lab experiments but also has limitations. There are various future directions for the study of BSC that could lead to the development of more potent derivatives and its potential use in clinical settings.
合成方法
The synthesis of BSC involves the reaction of 4-aminobenzenesulfonamide with benzyl isothiocyanate, followed by the reaction with furan-2-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
属性
分子式 |
C19H17N3O4S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4S2/c23-18(17-7-4-12-26-17)22-19(27)21-15-8-10-16(11-9-15)28(24,25)20-13-14-5-2-1-3-6-14/h1-12,20H,13H2,(H2,21,22,23,27) |
InChI 键 |
YYQOVSLIGFKNGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
规范 SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)

![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)

![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)

